

Introduction and Molecular Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromononafluorobutane*

Cat. No.: *B1268199*

[Get Quote](#)

1-Bromononafluorobutane, also known as perfluorobutyl bromide, is a halogenated alkane with the chemical formula C_4BrF_9 . Its structure consists of a four-carbon chain where all hydrogen atoms have been replaced by fluorine, with a bromine atom at one terminus. This high degree of fluorination imparts unique and valuable properties, including high density, low surface tension, and significant chemical and thermal stability[1][2]. The presence of a reactive carbon-bromine bond on an otherwise inert perfluoroalkyl chain makes it an essential reagent for introducing the nonafluorobutyl (C_4F_9) group into a wide range of molecular architectures[1].

The C_4F_9 moiety is of significant interest in drug development and materials science. In medicinal chemistry, its incorporation can profoundly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, modulating lipophilicity, and improving bioavailability[3][4][5]. The strong electron-withdrawing nature of the perfluoroalkyl group can also influence the acidity or basicity of nearby functional groups, impacting target binding interactions[6].

This guide serves as a technical resource, consolidating critical data and providing expert interpretation to facilitate the effective use of **1-Bromononafluorobutane** in research and development.

Core Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromononafluorobutane** is presented in Table 1. Its high density and volatility are characteristic of short-chain perfluorinated compounds.

Property	Value	Source(s)
CAS Number	375-48-4	[3]
Molecular Formula	C ₄ BrF ₉	[3]
Molecular Weight	298.93 g/mol	[3]
Appearance	Clear, colorless liquid	[1]
Boiling Point	43-44 °C	[1][2]
Density	1.904 g/mL at 20 °C	[1][2]
Chemical Structure	CF ₃ -CF ₂ -CF ₂ -CF ₂ -Br	

Synthesis Methodologies

While specific, peer-reviewed laboratory preparations for **1-Bromononafluorobutane** are not widely published, its synthesis can be confidently inferred from established industrial methods for analogous perfluoroalkyl bromides. The following protocols are based on these proven methodologies and represent the most probable routes for its preparation.

Protocol 1: Gas-Phase Bromination of 1-Hydroneonafluorobutane

This method is analogous to the industrial synthesis of n-perfluorooctyl bromide and relies on a high-temperature, gas-phase, free-radical halogenation reaction[7][8].

Reaction: C₄F₉H + Br₂ → C₄F₉Br + HBr

Step-by-Step Methodology:

- Apparatus Setup: A tubular reactor, typically made of a corrosion-resistant alloy (e.g., Inconel or Hastelloy), is packed with an inert material to ensure efficient heat transfer. The reactor is situated within a high-temperature furnace.
- Reagent Preparation: A feed stream of 1-hydroneonafluorobutane (C₄F₉H) gas and a separate feed stream of bromine (Br₂) vapor are prepared. An inert carrier gas, such as nitrogen, may be used as a diluent to control reaction kinetics[7].

- Reaction Execution: The gaseous reactants are introduced into the pre-heated reactor. The key parameters are:
 - Temperature: 450 °C to 520 °C (Optimal range is typically 470-510 °C)[7][8].
 - Molar Ratio: Br₂ / C₄F₉H ratio is maintained between 0.5 and 2.5[7].
 - Contact Time: 5 to 60 seconds[7].
- Product Collection & Purification: The gaseous effluent from the reactor is passed through a series of condensers. The initial condenser, cooled with water, will liquefy the C₄F₉Br product and any unreacted C₄F₉H. Subsequent cold traps can capture any remaining volatile components.
- Work-up: The condensed liquid is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove unreacted bromine, followed by washing with water and drying over an anhydrous agent (e.g., MgSO₄).
- Final Purification: Fractional distillation is employed to separate the final **1-Bromononafluorobutane** product from any remaining starting material or byproducts.

Causality and Expertise: The high temperatures are necessary to initiate the homolytic cleavage of bromine (Br₂ → 2 Br•), generating the bromine radicals required for the free-radical chain reaction. The perfluoroalkyl chain is exceptionally stable under these conditions. This method avoids the formation of toxic byproducts like perfluoroisobutylene (PFIB), which can be a concern in other fluorination/bromination routes, making the product suitable for high-purity applications, including medical precursors[7].

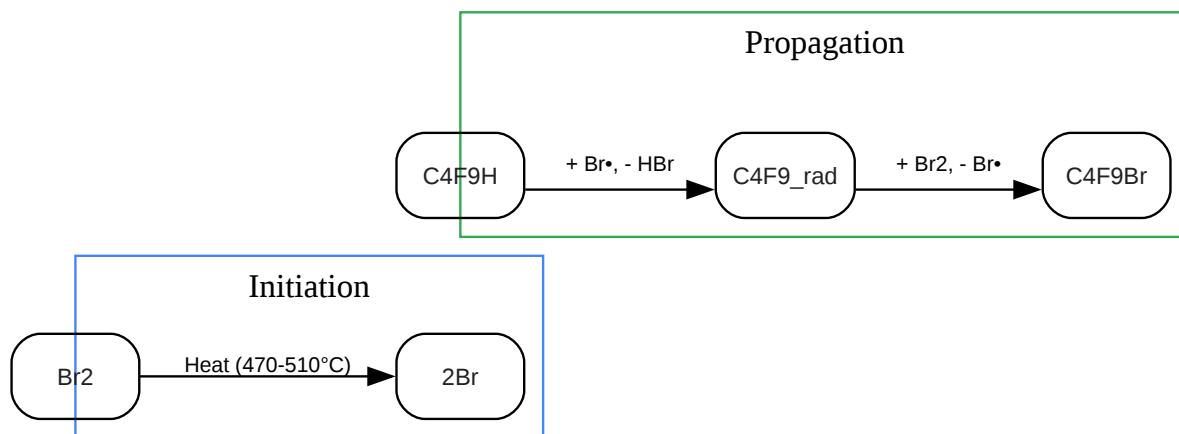

[Click to download full resolution via product page](#)

Figure 1: Free-radical chain mechanism for gas-phase bromination.

Protocol 2: Halogen Exchange from 1-Iodononafluorobutane

This method involves the displacement of iodine from a perfluoroalkyl iodide using a bromide salt, often with a copper catalyst. This is a common transformation in organofluorine chemistry[9].

Step-by-Step Methodology:

- Reagent Preparation: In a sealed, heavy-walled glass reaction vessel (bomb tube), finely ground, anhydrous copper(I) bromide (CuBr) is added.
- Reaction Setup: The vessel is purged with an inert gas (e.g., Argon or Nitrogen). 1-Iodononafluorobutane ($\text{C}_4\text{F}_9\text{I}$) is then added. A molar excess of CuBr (e.g., 3 equivalents) is typically used to drive the reaction to completion[9].
- Reaction Execution: The vessel is securely sealed and heated in an oven or heating mantle with vigorous shaking or stirring.

- Temperature: 240 °C to 250 °C[9].
- Time: 48-50 hours[9].
- Product Isolation: After cooling, the reaction vessel is carefully opened. The volatile product is isolated directly from the reaction solids by vacuum distillation, collecting the distillate in a cold trap.
- Purification: The collected distillate can be further purified by fractional distillation if necessary to remove any unreacted C₄F₉I.

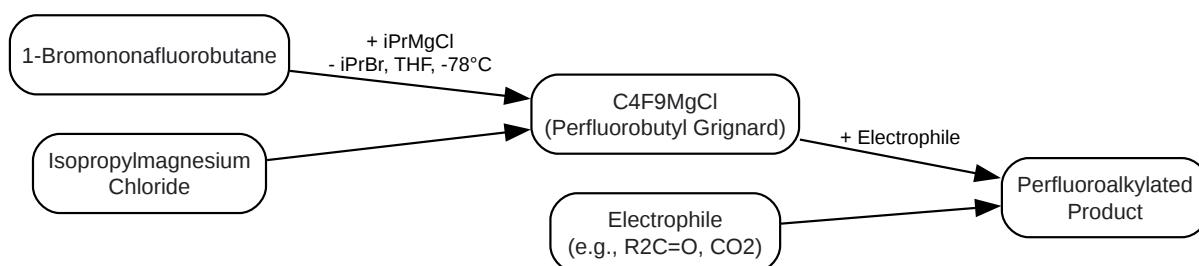
Causality and Expertise: This is a Finkelstein-type halogen exchange reaction. Perfluoroalkyl iodides are more reactive than their bromide counterparts, making the substitution thermodynamically favorable. The use of a sealed vessel is critical due to the volatility of the reactants and products at the high temperatures required for the reaction. Anhydrous conditions are essential to prevent side reactions.

Reactivity and Synthetic Applications

The synthetic utility of **1-Bromononafluorobutane** stems from the polarity and relative weakness of the C-Br bond compared to the C-F bonds. The strong electron-withdrawing effect of the C₄F₉ group makes the α -carbon electron-deficient and susceptible to nucleophilic attack, while also facilitating the formation of perfluoroalkyl radicals or organometallic species.

Formation of Perfluoroalkyl Grignard Reagents

Perfluoroalkyl Grignard reagents are valuable intermediates, though their preparation and stability can be challenging compared to conventional Grignard reagents[10]. They typically require a metal-halogen exchange reaction rather than direct insertion of magnesium.



Step-by-Step Methodology:

- Apparatus: All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).

- Execution: A solution of **1-Bromononafluorobutane** in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C).
- A solution of a hydrocarbon Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is added dropwise to the cooled solution.
- The resulting C₄F₉MgCl reagent is not isolated but used immediately in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂)[10][11].

Causality and Expertise: Direct insertion of magnesium into the C-Br bond is often inefficient for perfluoroalkyl bromides. The metal-halogen exchange with a more basic Grignard reagent (like i-PrMgCl) is a more reliable method. The low temperature is critical to prevent the decomposition of the perfluoroalkyl Grignard reagent, which can readily undergo α - or β -elimination.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the formation and use of perfluorobutyl Grignard reagents.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions are a powerful tool for forming C-C bonds and introducing perfluoroalkyl groups onto various substrates, including aromatic and alkynyl systems[1][12][13].

Example Reaction: Perfluoroalkylation of an Aryl Iodide Ar-I + C₄F₉Br → Ar-C₄F₉

Step-by-Step Methodology (Illustrative):

- Reaction Setup: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with a copper(I) salt (e.g., CuCl), a ligand (e.g., 1,10-phenanthroline), the aryl iodide substrate, and a suitable solvent (e.g., DMPU)[5].
- Reagent Addition: **1-Bromononafluorobutane** is added, followed by a base if required for the specific mechanism (e.g., for deprotonation of a 1H-perfluoroalkane precursor)[5].
- Execution: The reaction mixture is heated to the required temperature (e.g., 60-120 °C) and stirred for several hours until completion is indicated by TLC or GC-MS analysis.
- Work-up: The reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated.
- Purification: The crude product is purified by column chromatography to yield the perfluoroalkylated arene.

Causality and Expertise: The copper catalyst facilitates the cross-coupling through a series of oxidative addition and reductive elimination steps. The choice of ligand is crucial for stabilizing the copper intermediates and promoting the desired reaction pathway. These methods provide a direct route to incorporating the C₄F₉ group, which is often more efficient and functional-group tolerant than multi-step classical methods.

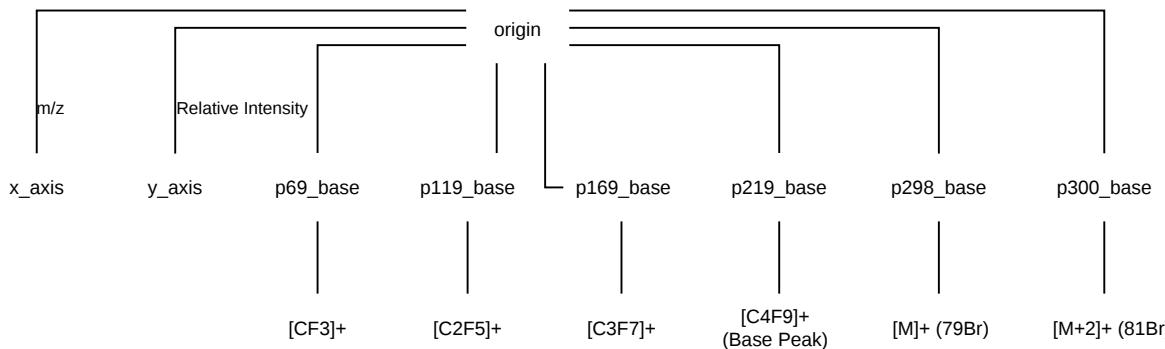
Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of **1-Bromononafluorobutane**. The following sections describe the expected analytical data and a robust protocol for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing the purity and confirming the molecular weight of this volatile compound.

Recommended Analytical Protocol:


- Instrumentation: An Agilent 7890 GC coupled with a 7010 triple quadrupole mass spectrometer, or equivalent[12].

- Column: Agilent DB-624MS (30 m × 0.25 mm, 1.4 μ m film) or similar mid-polarity column suitable for volatile halogenated compounds[1][12].
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection: 1 μ L of a dilute solution (e.g., in ethyl acetate or 1,1,2-trichlorotrifluoroethane) using a split injection mode (e.g., 50:1 split ratio)[1]. Injector temperature: 250 °C.
- Oven Program:
 - Initial temperature: 40 °C, hold for 3 minutes.
 - Ramp: 10 °C/min to 150 °C.
 - Hold for 2 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification[1][5].
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.

Expected Mass Spectrum Interpretation:

- Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see peaks at m/z 298 ([C₄F₉⁷⁹Br]⁺) and m/z 300 ([C₄F₉⁸¹Br]⁺) in a roughly 1:1 intensity ratio[14][15][16]. The absence or weakness of these peaks is common due to facile fragmentation.
- Key Fragments:
 - [M - Br]⁺: A prominent peak at m/z 219, corresponding to the loss of the bromine atom, forming the stable [C₄F₉]⁺ cation. This is often the base peak.

- $[\text{C}_3\text{F}_7]^+$: A peak at m/z 169, resulting from the cleavage of a C-C bond.
- $[\text{C}_2\text{F}_5]^+$: A peak at m/z 119.
- $[\text{CF}_3]^+$: A strong peak at m/z 69.

[Click to download full resolution via product page](#)

Figure 3: Predicted EI Mass Spectrum fragmentation pattern for $\text{C}_4\text{F}_9\text{Br}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation. As there are no protons, ^1H NMR is not applicable. ^{19}F and ^{13}C NMR are the key techniques.

Predicted ^{19}F NMR Spectrum (Referenced to CFCl_3 at 0 ppm): The spectrum will show four distinct signals corresponding to the four chemically non-equivalent fluorine environments.

- - CF_2Br (α -position): Expected around -60 to -70 ppm. This signal will appear as a triplet due to coupling with the adjacent CF_2 group (^2JFF).
- - CF_2- (β -position): Expected around -122 to -126 ppm. This signal will be a complex multiplet (triplet of triplets or quintet) due to coupling with both the $\alpha\text{-CF}_2$ and $\gamma\text{-CF}_2$ groups.
- - CF_2- (γ -position): Expected around -124 to -128 ppm. This signal will appear as a multiplet (quartet or triplet of triplets) due to coupling with the $\beta\text{-CF}_2$ and terminal CF_3 groups.

- $-\text{CF}_3$ (δ -position): Expected around -81 to -85 ppm. This signal will appear as a triplet due to coupling with the adjacent $\gamma\text{-CF}_2$ group (^3JFF).

Causality and Expertise: The chemical shifts are influenced by shielding/deshielding effects. The terminal $-\text{CF}_3$ group is typically the most shielded (furthest upfield after the α -carbon), while the $-\text{CF}_2\text{Br}$ group is significantly deshielded (downfield) by the bromine atom[4][17]. The splitting patterns arise from through-bond scalar coupling (J-coupling) between adjacent fluorine nuclei (typically $^2\text{JFF} > ^3\text{JFF}$).

Predicted ^{13}C NMR Spectrum: The spectrum will show four signals, all split into complex multiplets due to strong one-bond and two-bond C-F coupling (^1JCF and ^2JCF).

- CF_2Br : Expected around 95-110 ppm, appearing as a triplet due to ^1JCF coupling.
- CF_2 groups: Expected in the range of 105-120 ppm, appearing as complex triplets.
- CF_3 : Expected around 115-125 ppm, appearing as a quartet due to ^1JCF coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by very strong C-F stretching absorptions.

- C-F Stretch: A series of very strong, broad absorption bands in the region of 1100-1300 cm^{-1} . This is the most characteristic feature of any perfluorinated compound.
- C-Br Stretch: A weaker absorption in the fingerprint region, expected around 550-750 cm^{-1} .
- Absence of C-H: Notably, there will be a complete absence of C-H stretching bands around 2850-3000 cm^{-1} .

Safety, Handling, and Disposal

As a professional in a research environment, adherence to strict safety protocols is paramount.

5.1. Hazard Identification **1-Bromononafluorobutane** is classified as a hazardous substance.

- GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

- Signal Word: Warning[3].

5.2. Safe Handling Protocol

- Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with halogenated organic compounds.
 - Respiratory Protection: Not typically required when used in a fume hood. If there is a risk of exposure outside of a hood, use a respirator with an appropriate organic vapor cartridge.
- General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.

5.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

5.4. Disposal

1-Bromononafluorobutane is a per- and polyfluoroalkyl substance (PFAS). Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

- Current EPA Guidance: The EPA's interim guidance on PFAS disposal suggests that permitted hazardous waste landfills or thermal treatment (incineration) under specific conditions are currently viable options.
- Procedure: Collect waste material in a designated, labeled, and sealed container. Do not dispose of it down the drain. Arrange for pickup by a licensed hazardous waste disposal company.

Conclusion

1-Bromononafluorobutane (CAS 375-48-4) is a specialized reagent with significant potential in advanced organic synthesis, particularly for applications in drug discovery and material science. Its value lies in its ability to efficiently deliver the robust and influential nonafluorobutyl group into target molecules. Understanding its synthesis, reactivity, and analytical profile is key to leveraging its unique properties. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely incorporate this powerful building block into their research and development workflows.

References

- Vertex AI Search Result 1. Understanding the Properties and Uses of Perfluorobutyl Bromide (CAS 375-48-4).
- PubChem. Perfluorobutyl bromide | BrC4F9 | CID 550393. [[Link](#)]
- Google Patents. US5545776A - Synthesis of n-perfluorooctyl bromide.
- Google Patents. EP0549387A1 - Synthesis of n-perfluorooctylbromide.
- Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry. [[Link](#)]
- Popov, I., Lindeman, S., & Daugulis, O. (2011). Copper-catalyzed arylation of 1H-perfluoroalkanes. Journal of the American Chemical Society. [[Link](#)]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [[Link](#)]
- Locker, A. R., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. [[Link](#)]
- PrepChem.com. Synthesis of perfluorooctyl bromide. [[Link](#)]
- Vertex AI Search Result 10.
- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [[Link](#)]
- ResearchGate. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. [[Link](#)]

- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [[Link](#)]
- Liu, F., et al. (2021). Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes. *Organic Letters*. [[Link](#)]
- Doc Brown's Chemistry. infrared spectrum of 1-bromobutane. [[Link](#)]
- ResearchGate. A novel methodology for the determination of neutral perfluoroalkyl and polyfluoroalkyl substances in water by gas chromatography-atmospheric pressure photoionisation-high resolution mass spectrometry. [[Link](#)]
- Labinsights. Bioactive Molecules for Scientific Use. [[Link](#)]
- Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. [[Link](#)]
- Kazimierczuk, K., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. *PubMed Central*. [[Link](#)]
- YouTube. mass spectrum & fragmentation of 1-bromobutane. [[Link](#)]
- Oregon State University. ¹³C NMR Chemical Shifts. [[Link](#)]
- Supporting Information. Photochemical Activation of SF₆ by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent. [[Link](#)]
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [[Link](#)]
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [[Link](#)]
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [[Link](#)]
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - Errata. [[Link](#)]
- Doc Brown's Chemistry. ¹³C NMR spectrum of 1-bromobutane. [[Link](#)]

- PubChem. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514. [\[Link\]](#)
- National Institute of Standards and Technology. Butane, 1-bromo- - the NIST WebBook. [\[Link\]](#)
- ASHP. Functional Group Characteristics and Roles. [\[Link\]](#)
- Doc Brown's Chemistry. mass spectrum of 1-bromobutane. [\[Link\]](#)
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [\[Link\]](#)
- Scribd. Organic Synthesis of 1-Bromobutane. [\[Link\]](#)
- ResearchGate. Polyfluorinated Groups in Medicinal Chemistry. [\[Link\]](#)
- Reddit. 1-bromobutane synthesis. [\[Link\]](#)
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [\[Link\]](#)
- YouTube. Bromo pattern in Mass Spectrometry. [\[Link\]](#)
- Scribd. Synthesis of 1-Bromobutane via SN2 Reaction. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]
- 5. Copper-catalyzed arylation of 1H-perfluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Copper-Catalyzed Alkylation of Nitroalkanes with α -Bromonitriles: Synthesis of β -Cyanonitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. C–F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- To cite this document: BenchChem. [Introduction and Molecular Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268199#cas-number-375-48-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com